
3-((4-Chlorophenyl)amino)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-Chlorophenyl)amino)phenol is an organic compound that belongs to the class of aminophenols It is characterized by the presence of a phenol group and an amino group attached to a benzene ring, with a chlorine atom substituted at the para position of the amino group
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-((4-Chlorophenyl)amino)phenol involves the nucleophilic aromatic substitution reaction. This reaction typically uses 4-chloronitrobenzene as a starting material, which undergoes reduction to form 4-chloroaniline. The 4-chloroaniline is then reacted with phenol under specific conditions to yield this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar reaction pathways. The process involves the use of catalysts and controlled reaction environments to ensure high yield and purity of the final product. The use of hydrogenation over a Raney Nickel catalyst or selective reduction using Tin (II) Chloride in anhydrous ethanol are common methods .
化学反応の分析
Types of Reactions
3-((4-Chlorophenyl)amino)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation over Raney Nickel or reduction with Tin (II) Chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminophenols.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
3-((4-Chlorophenyl)amino)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 3-((4-Chlorophenyl)amino)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-Amino-3-chlorophenol: Similar structure but with the amino and chlorine groups in different positions.
4-Chloroaniline: Lacks the phenol group, making it less reactive in certain types of reactions.
Phenol: Lacks the amino and chlorine groups, resulting in different chemical properties.
Uniqueness
3-((4-Chlorophenyl)amino)phenol is unique due to the presence of both the phenol and amino groups, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds. This dual functionality makes it a valuable compound in various applications, from chemical synthesis to biological research .
特性
分子式 |
C12H10ClNO |
|---|---|
分子量 |
219.66 g/mol |
IUPAC名 |
3-(4-chloroanilino)phenol |
InChI |
InChI=1S/C12H10ClNO/c13-9-4-6-10(7-5-9)14-11-2-1-3-12(15)8-11/h1-8,14-15H |
InChIキー |
GSHBBDLSLCDLCP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)O)NC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


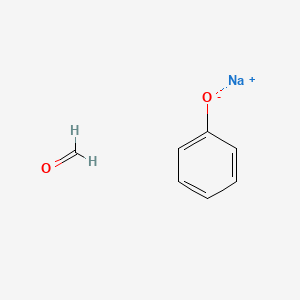

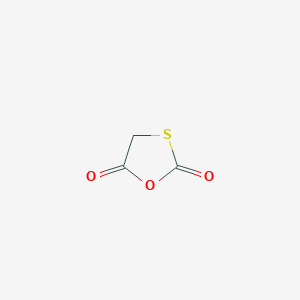
![1-[5-(3-Azidopropyl)thiophen-2-yl]ethan-1-one](/img/structure/B14132130.png)
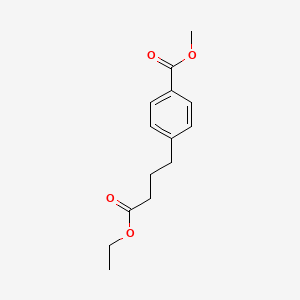
![(4-(Benzo[b]thiophen-3-yl)phenyl)methanol](/img/structure/B14132136.png)

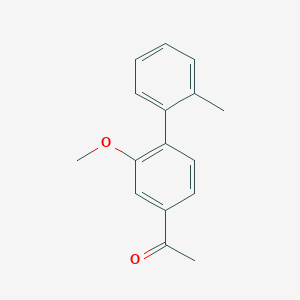
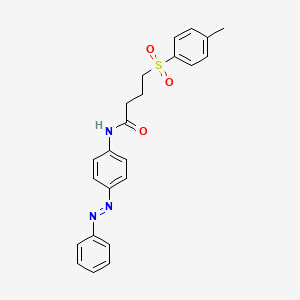
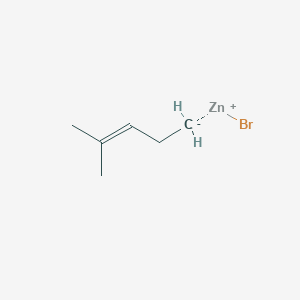
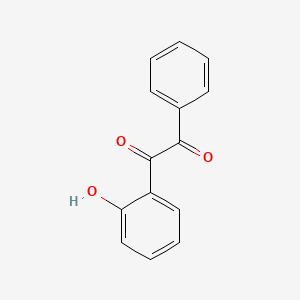
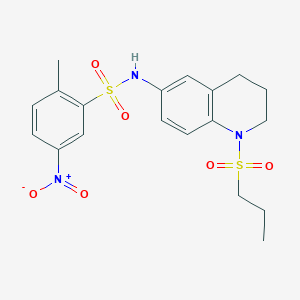
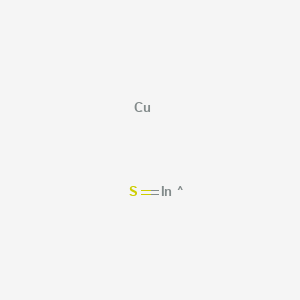
![Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate](/img/structure/B14132195.png)
